molecular formula C5H10ClNOS B12436161 2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride

2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride

Cat. No.: B12436161
M. Wt: 167.66 g/mol
InChI Key: JBCMWVOOFXBLKR-UHFFFAOYSA-N
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Description

2-thia-5-azabicyclo[221]heptan-2-one hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an aziridine derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with different functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.

Scientific Research Applications

2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
  • 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

Comparison

2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride is unique due to the presence of a carbonyl group at the 2-position, which can significantly influence its reactivity and biological activity. In contrast, 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride lacks this carbonyl group, resulting in different chemical properties and potential applications. The 2,2-dioxide derivative has additional oxygen atoms, which can further modify its reactivity and interactions with biological targets.

Properties

Molecular Formula

C5H10ClNOS

Molecular Weight

167.66 g/mol

IUPAC Name

2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride

InChI

InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H

InChI Key

JBCMWVOOFXBLKR-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CS2=O.Cl

Origin of Product

United States

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